1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

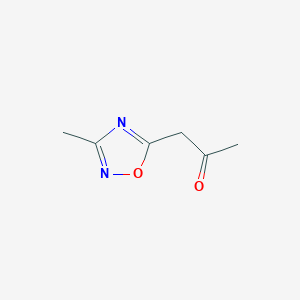

2D Structure

Properties

IUPAC Name |

1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4(9)3-6-7-5(2)8-10-6/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFDUYKXNYZXQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60513863 | |

| Record name | 1-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80196-64-1 | |

| Record name | 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80196-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a primary synthesis pathway for 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The described methodology is based on the well-established reaction of an amidoxime with a β-keto ester, a common and efficient route for the formation of 3,5-disubstituted-1,2,4-oxadiazoles. This document provides a detailed experimental protocol, a summary of reaction parameters, and a logical workflow diagram to facilitate its synthesis and further investigation by researchers in the field.

Introduction

The 1,2,4-oxadiazole ring is a significant scaffold in medicinal chemistry, known for its bioisosteric properties, mimicking esters and amides, which can enhance metabolic stability and pharmacokinetic profiles of drug candidates. The title compound, this compound, incorporates this valuable heterocycle with a reactive acetone moiety, presenting a versatile building block for the synthesis of more complex molecules with potential therapeutic activities. This guide details a robust and accessible synthesis pathway for its preparation.

Core Synthesis Pathway

The principal synthesis route for this compound involves a one-pot condensation and cyclization reaction between acetamidoxime and ethyl acetoacetate. This reaction is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) with a strong base like sodium hydroxide (NaOH) as a catalyst. The reaction proceeds at room temperature, making it an energy-efficient method.

The proposed reaction mechanism commences with the deprotonation of acetamidoxime by the base, forming a more nucleophilic species. This is followed by the nucleophilic attack of the amidoxime on the ester carbonyl of ethyl acetoacetate, leading to an O-acylated intermediate. Subsequent intramolecular cyclization with the elimination of ethanol and water affords the desired this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that these values are representative and may be optimized for specific laboratory conditions.

| Parameter | Value |

| Reactants | |

| Acetamidoxime | 1.0 eq |

| Ethyl Acetoacetate | 1.1 eq |

| Sodium Hydroxide | 1.2 eq |

| Solvent | |

| Dimethyl Sulfoxide (DMSO) | 5 mL / mmol of acetamidoxime |

| Reaction Conditions | |

| Temperature | 20-25 °C (Room Temperature) |

| Reaction Time | 12-24 hours |

| Yield (Typical) | 60-80% |

Experimental Protocol

Materials:

-

Acetamidoxime

-

Ethyl acetoacetate

-

Sodium hydroxide (pellets)

-

Dimethyl sulfoxide (DMSO, anhydrous)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve acetamidoxime (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO).

-

Addition of Base: To the stirring solution, carefully add powdered sodium hydroxide (1.2 eq) in portions. Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the sodium salt of acetamidoxime.

-

Addition of Ester: Slowly add ethyl acetoacetate (1.1 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, quench the reaction by pouring the mixture into a beaker of cold deionized water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous phase).

-

Washing: Combine the organic layers and wash successively with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexane) to yield pure this compound.

Visualizations

Synthesis Pathway Diagram

Caption: Synthesis of this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis.

Conclusion

The synthesis of this compound can be reliably achieved through the one-pot reaction of acetamidoxime and ethyl acetoacetate in a basic medium. This method is advantageous due to its mild reaction conditions and operational simplicity. The provided protocol and data serve as a comprehensive guide for researchers to synthesize this compound for further exploration in various drug discovery and development programs. Further optimization of reaction conditions may lead to improved yields and purity.

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone. The 1,2,4-oxadiazole moiety is a significant pharmacophore in medicinal chemistry, recognized for its role as a bioisostere for esters and amides, and its presence in a variety of biologically active molecules. This document collates available data on the target compound, alongside detailed, generalized experimental protocols for its synthesis and characterization based on established methods for analogous structures. Due to the limited publicly available information on this specific molecule, some data points are based on computational predictions and established knowledge of the 1,2,4-oxadiazole class of compounds.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound.

| Identifier | Value |

| IUPAC Name | 1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-one |

| CAS Number | 80196-64-1[1][2] |

| Molecular Formula | C₆H₈N₂O₂ |

| Molecular Weight | 140.14 g/mol |

| Canonical SMILES | CC1=NOC(=N1)CC(=O)C |

| InChI | InChI=1S/C6H8N2O2/c1-4(9)3-6-7-5(2)8-10-6/h3H2,1-2H3 |

| Property | Value | Source |

| Boiling Point | 248.8 °C at 760 mmHg | Calculated |

| Density | 1.154 g/cm³ | Calculated |

| logP | 0.51 | Calculated |

| Melting Point | Data not available | - |

| pKa | Data not available | - |

| Solubility | Soluble in common organic solvents such as acetone, ethanol, and dimethyl sulfoxide. | Inferred from general solvent properties |

| Stability | The 1,2,4-oxadiazole ring is generally stable under neutral and acidic conditions but can be susceptible to cleavage under strong basic conditions.[3][4] | General stability of 1,2,4-oxadiazoles |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and characterization of this compound, derived from established literature procedures for 3,5-disubstituted-1,2,4-oxadiazoles.

Synthesis of this compound

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is commonly achieved through the cyclization of an O-acyl amidoxime intermediate. A plausible synthetic route to the target compound is outlined below.

Step 1: Synthesis of Acetamidoxime

Hydroxylamine hydrochloride is reacted with acetonitrile in the presence of a base, such as sodium carbonate, in an alcoholic solvent.

-

Materials: Acetonitrile, Hydroxylamine hydrochloride, Sodium Carbonate, Ethanol.

-

Procedure:

-

A solution of hydroxylamine hydrochloride (1.1 eq) and sodium carbonate (0.6 eq) in ethanol is prepared and stirred at room temperature.

-

Acetonitrile (1 eq) is added to the mixture.

-

The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is dried over anhydrous sodium sulfate and concentrated to yield acetamidoxime.

-

Step 2: Synthesis of this compound

Acetamidoxime is acylated with acetoacetic acid, followed by a cyclization/decarboxylation reaction to form the 1,2,4-oxadiazole ring.

-

Materials: Acetamidoxime, Acetoacetic acid, a coupling agent (e.g., EDC.HCl, DCC), a base (e.g., triethylamine), and a suitable solvent (e.g., DMF, THF).

-

Procedure:

-

To a solution of acetoacetic acid (1 eq) and a coupling agent (1.2 eq) in the chosen solvent, the base (1.5 eq) is added, and the mixture is stirred at 0 °C.

-

Acetamidoxime (1.1 eq) is added, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The reaction mixture is then heated to promote cyclization and decarboxylation.

-

After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

-

Characterization

The synthesized compound would be characterized using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (in CDCl₃, 400 MHz): Expected signals would include a singlet for the methyl group on the oxadiazole ring, a singlet for the methylene protons, and a singlet for the terminal methyl group of the acetone moiety.

-

¹³C NMR (in CDCl₃, 100 MHz): Expected signals would correspond to the carbons of the methyl groups, the methylene carbon, the carbonyl carbon, and the two distinct carbons of the 1,2,4-oxadiazole ring.[5][6]

-

-

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands would be expected for the C=O stretching of the ketone (around 1720 cm⁻¹), C=N stretching of the oxadiazole ring (around 1620 cm⁻¹), and C-O-N stretching vibrations.

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (140.14 g/mol ).

-

Biological Activity and Signaling Pathways

There is currently no specific information in the public domain detailing the biological activities or the signaling pathways directly involving this compound. However, the 1,2,4-oxadiazole scaffold is present in numerous compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

For illustrative purposes, a hypothetical signaling pathway is presented below, showing how a generic 1,2,4-oxadiazole derivative could potentially act as an inhibitor of a kinase signaling cascade, a common mechanism of action for small molecule drugs in oncology.

Caption: Hypothetical inhibition of a kinase cascade by this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of the target compound.

Caption: General workflow for the synthesis and characterization of the target compound.

Conclusion

This technical guide consolidates the available physicochemical data for this compound and provides a framework for its synthesis and characterization based on established methodologies for the 1,2,4-oxadiazole class of compounds. While specific experimental data for some properties and biological activities are lacking, the information presented herein serves as a valuable resource for researchers and scientists interested in this molecule and its potential applications in drug discovery and development. Further experimental investigation is warranted to fully elucidate the properties and biological profile of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. 80196-64-1|this compound|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone (CAS: 80196-64-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone, with the CAS number 80196-64-1, is a small molecule belonging to the 1,2,4-oxadiazole class of heterocyclic compounds. The 1,2,4-oxadiazole moiety is a well-recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. These include anti-inflammatory, antiviral, anticancer, and antimicrobial properties.[1][2] The presence of the acetone functional group suggests potential for further chemical modification and exploration of its structure-activity relationship (SAR).

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed, plausible experimental protocol for its synthesis, and a discussion of its potential biological significance based on the known activities of the broader 1,2,4-oxadiazole class.

Chemical and Physical Properties

Limited experimental data is available for this specific compound. The following table summarizes the known and predicted properties.

| Property | Value | Source |

| CAS Number | 80196-64-1 | |

| Molecular Formula | C₆H₈N₂O₂ | Guidechem |

| Molecular Weight | 140.14 g/mol | Guidechem |

| Synonyms | 5-Acetonyl-3-methyl-1,2,4-oxadiazole, 1-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-one | Guidechem |

| Appearance | Predicted to be a solid or oil at room temperature. | |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF. | |

| Boiling Point | Not determined | |

| Melting Point | Not determined |

Synthesis

Proposed Synthetic Pathway

The synthesis can be envisioned in two main steps:

-

Formation of the O-acetoacetyl acetamidoxime intermediate: Reaction of acetamidoxime with a suitable acetoacetic acid derivative (e.g., ethyl acetoacetate or diketene).

-

Cyclization: Intramolecular cyclization of the intermediate to form the 1,2,4-oxadiazole ring.

A general workflow for the synthesis and subsequent analysis is presented below.

References

spectral data for 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone (NMR, IR, Mass Spec)

Technical Guide: Spectral Analysis of 1,2,4-Oxadiazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction to Spectral Analysis of Oxadiazoles

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of heterocyclic compounds like 1,2,4-oxadiazoles. These methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms within a molecule. For a novel or uncharacterized compound like 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone, a combined analytical approach using these techniques would be essential for unambiguous structure confirmation.

Predicted and Representative Spectral Data

While specific data for the target compound is unavailable, the following tables summarize representative spectral data for various 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives. This information can be used to predict the expected spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum would provide information on the chemical environment of the hydrogen atoms. For the target molecule, one would expect to see signals corresponding to the methyl group on the oxadiazole ring, the methylene protons of the acetone moiety, and the methyl protons of the acetone moiety.

¹³C NMR: The carbon NMR spectrum reveals the number and types of carbon atoms. Key signals would include those for the two carbons in the oxadiazole ring, the carbonyl carbon of the acetone group, and the methyl and methylene carbons.

Table 1: Representative ¹H NMR Spectral Data for Substituted Oxadiazoles

| Compound | Solvent | Chemical Shift (δ) in ppm |

| 5-(1-Ethylpiperidin-4-yl)-3-(naphthalen-2-yl)-1,2,4-oxadiazole[1] | CD₃OD | 8.60 (s, 1H), 8.09 (dd, 1H), 7.98 (ovl, 1H), 7.97 (ovl, 1H), 7.93 (br d, 1H), 7.58 (m, 2H), 3.16 (m, 1H), 2.99 (m, 2H), 2.52 (q, 2H), 2.27 (br t, 2H), 2.19 (m, 2H), 2.02 (m, 2H), 1.16 (t, 3H) |

| 3-Phenyl-5-(phenylethynyl)-1,2,4-oxadiazole[2] | CDCl₃ | 8.13 (d, 2H), 7.68 (d, 2H), 7.44-7.52 (m, 6H) |

| Diethyl 1,3,4-oxadiazole-2,5-dicarboxylate[3] | CDCl₃ | 4.49 (q, 4H), 1.41 (t, 6H) |

Table 2: Representative ¹³C NMR Spectral Data for Substituted Oxadiazoles

| Compound | Solvent | Chemical Shift (δ) in ppm |

| 5-(1-Ethylpiperidin-4-yl)-3-(naphthalen-2-yl)-1,2,4-oxadiazole[1] | CD₃OD | 183.6, 169.4, 136.2, 134.5, 129.9 (2C), 128.8 (3C), 127.9, 125.5, 124.6, 53.7 (3C), 35.3, 30.1 (2C), 12.5 |

| 3-Phenyl-5-(phenylethynyl)-1,2,4-oxadiazole[2] | CDCl₃ | 169.0, 161.5, 132.8, 131.6, 131.2, 129.1, 128.9, 127.6, 126.4, 119.6, 98.2, 73.9 |

| Diethyl 1,3,4-oxadiazole-2,5-dicarboxylate[3] | CDCl₃ | 157.58, 153.57, 64.28, 14.12 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O of the ketone, C=N and C-O-C stretches of the oxadiazole ring, and C-H stretches of the methyl and methylene groups.

Table 3: Representative IR Absorption Frequencies for Substituted Oxadiazoles and Related Functional Groups

| Functional Group | Type of Vibration | Expected Absorption (cm⁻¹) | Reference |

| C=O (Ketone) | Stretch | 1725-1705 (s) | [4] |

| C=N (in oxadiazole) | Stretch | ~1630-1650 (m) | [5] |

| C-O-C (in oxadiazole) | Stretch | ~1250-1000 (s) | [4] |

| Aromatic C=C | Stretch | 1600-1475 (w-m) | [4] |

| C-H (Alkyl) | Stretch | 3000-2850 (s) | [4] |

| Diethyl 1,3,4-oxadiazole-2,5-dicarboxylate | KBr pellet | 2989, 1752, 1740, 1537, 1528, 1470, 1447, 1411, 1394, 1368, 1309, 1289, 1229, 1153, 1114, 1030, 1013, 993, 973, 848, 792, 775, 638 | [3] |

(s = strong, m = medium, w = weak)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M+) would be expected. The fragmentation pattern would likely involve cleavage of the acetone side chain and fragmentation of the oxadiazole ring. Electron impact (EI) is a common ionization method for such small molecules.[6][7]

Table 4: Representative Mass Spectrometry Fragmentation Data for 1,2,4-Oxadiazoles

| Compound | Ionization Method | Key Fragments (m/z) |

| 3,5-Diphenyl-1,2,4-oxadiazole | Electron Impact | Molecular ion and fragments from heterocyclic cleavage at the 1-5 and 3-4 bonds.[7] |

| 3,4-disubstituted-1,2,4-oxadiazole-5(4H)-thiones | Electron Impact | Rearrangement to 1,2,4-thiadiazole-5-ones and subsequent fragmentation.[8] |

| General 1,2,4-Oxadiazoles | Electron Impact | Fragmentation is typical via retro-cycloaddition (RCA) pathways.[7] |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for small organic molecules.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube.[9] The choice of solvent depends on the solubility of the compound. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.[9]

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: For ¹H NMR, a standard single-pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum. Key parameters to set include the number of scans, relaxation delay, and spectral width.[10]

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the NMR spectrum. This is followed by phase correction, baseline correction, and integration of the signals.

FT-IR Spectroscopy

-

Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample (a few mg) in a volatile solvent (e.g., acetone or methylene chloride).[11] Apply a drop of the solution to a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.[11]

-

Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Place the salt plate with the sample film in the spectrometer's sample holder and acquire the IR spectrum.[11]

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule using correlation tables.[4][12]

Mass Spectrometry (Electron Impact - EI)

-

Sample Introduction: Introduce a small amount of the sample (typically less than a microgram) into the mass spectrometer.[13] For volatile compounds, this can be done via a heated direct insertion probe or through a gas chromatograph (GC-MS).[13][14]

-

Ionization: In the ion source, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).[15][16] This causes ionization and fragmentation of the molecules.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Interpretation: Analyze the molecular ion peak to determine the molecular weight. The fragmentation pattern provides structural information.[17]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectral analysis of a chemical compound.

References

- 1. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. mdpi.com [mdpi.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. mdpi.com [mdpi.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. as.uky.edu [as.uky.edu]

- 15. bitesizebio.com [bitesizebio.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

The Expanding Therapeutic Landscape of 1,2,4-Oxadiazole Derivatives: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole moiety, a five-membered heterocyclic ring, has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities.[1][2] This is attributed to its unique physicochemical properties, including its role as a bioisosteric equivalent for ester and amide groups, which allows for favorable interactions with various biological targets.[3] This technical guide provides a comprehensive overview of the diverse biological activities of 1,2,4-oxadiazole derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective potential. The content herein is supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to facilitate a deeper understanding and further research in this promising area of drug discovery.

A Spectrum of Biological Activities

Recent advancements have highlighted the efficacy of 1,2,4-oxadiazole derivatives across multiple therapeutic areas. These compounds have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents, among other activities.[3][4]

Anticancer Activity

1,2,4-oxadiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[4][5] Their mechanisms of action are often multifaceted, including the inhibition of key enzymes and growth factors involved in tumor progression.[6] Some derivatives have been shown to induce apoptosis through the activation of caspases, such as caspase-3.[7]

Table 1: Anticancer Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | Colon (CaCo-2) | 4.96 | [5] |

| [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | Colorectal (DLD1) | 0.35 | [5] |

| 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | Breast (T47D) | 19.40 | [5] |

| 4-[5-(benzo[d]thiazol-2-yl)-1,2,4-oxadiazol-3-yl]benzene-1,2-diol | Prostate (PC-3) | 15.7 | [5] |

| Derivative 18a | MCF-7 | Sub-micromolar | [2] |

| Derivative 18b | A549 | Sub-micromolar | [2] |

| Derivative 18c | MDA MB-231 | Sub-micromolar | [2] |

| Compound 13a | DU-145 (Prostate) | 0.011 | [4] |

| Compound 13b | MCF-7 (Breast) | 0.021 | [4] |

| Compound 16a | MCF-7 (Breast) | 0.68 | [4] |

| Compound 16b | MCF-7 (Breast) | 0.22 | [4] |

Anti-inflammatory Activity

The anti-inflammatory properties of 1,2,4-oxadiazole derivatives are often linked to their ability to modulate key signaling pathways, such as the NF-κB pathway.[8][9] By inhibiting the activation of NF-κB, these compounds can suppress the production of pro-inflammatory mediators like nitric oxide (NO).[10] Certain analogs have demonstrated potent anti-inflammatory and antioxidant activities, in some cases surpassing that of the natural compound resveratrol.

Table 2: Anti-inflammatory Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound/Derivative | Assay | Target/Cell Line | IC50/EC50 | Reference |

| Compound 17 | NO Production Inhibition | RAW264.7 | - | [9] |

| Compound 17 | NF-κB Activation Inhibition | RAW264.7 | - | [9] |

| Compound 65 | NO Production Inhibition | RAW264.7 | 12.84 ± 0.21 µM | [10] |

| Compound 65 | NF-κB Activation Inhibition | RAW264.7 | 1.35 ± 0.39 µM | [10] |

| Compound 2 | NF-κB Activation Inhibition | - | More potent than resveratrol |

Neuroprotective Activity

1,2,4-oxadiazole derivatives hold promise for the treatment of neurodegenerative disorders like Alzheimer's disease.[11][12] Their neuroprotective effects are attributed to multiple mechanisms, including the inhibition of acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B), as well as antioxidant activity.[13] Several derivatives have shown excellent inhibitory potential against AChE, with potencies exceeding that of the standard drug donepezil.[12]

Table 3: Neuroprotective Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound/Derivative | Target | IC50 (µM) | Reference |

| Compounds 1b, 2a-c, 3b, 4a-c, 5a-c | AChE | 0.00098 - 0.07920 | [12] |

| Donepezil (Reference) | AChE | 0.12297 | [12] |

| Rivastigmine (Reference) | BuChE | 5.88 | [12] |

| Compound 2c | Antioxidant | 463.85 | [13] |

| Quercetin (Reference) | Antioxidant | 491.23 | [13] |

| Compound 4c | MAO-B | 117.43 | [13] |

| Biperiden (Reference) | MAO-B | 237.59 | [13] |

| Compound 1a | MAO-A | 47.25 - 129.7 | [13] |

| Methylene Blue (Reference) | MAO-A | 143.6 | [13] |

Antimicrobial Activity

A broad spectrum of antibacterial and antifungal activities has been reported for 1,2,4-oxadiazole derivatives.[14][15] Their efficacy against drug-resistant strains of bacteria highlights their potential as novel anti-infective agents.[16] The antimicrobial activity is influenced by the nature and position of substituents on the oxadiazole ring.[14]

Table 4: Antimicrobial Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Compound 17 | S. aureus | 25 | [14] |

| Compound 17 | A. niger | 25 | [14] |

| Compound 18 | E. coli | 25 | [14] |

| Compound 18 | A. niger | 25 | [14] |

| Compound 19 | S. aureus, E. coli, A. niger | 25 | [14] |

| Compound 5v | Xanthomonas oryzae pv. oryzae (Xoo) | 19.44 (EC50) | [17] |

| Compound 5u | Xanthomonas oryzae pv. oryzicola (Xoc) | 19.04 (EC50) | [17] |

| Bismerthiazol (Reference) | Xoo | 77.46 (EC50) | [17] |

Other Therapeutic Activities

Beyond the major areas highlighted, 1,2,4-oxadiazole derivatives have shown potential in other therapeutic applications. These include acting as cannabinoid type 2 (CB2) receptor agonists for the treatment of inflammatory pain, and as muscarinic receptor agonists.[18][19]

Table 5: Other Biological Activities of Selected 1,2,4-Oxadiazole Derivatives

| Compound/Derivative | Target/Activity | EC50/Potency | Reference |

| Compound 25r | CB2 Receptor Agonist | 21.0 nM | [18][19] |

| L-670,207 | Muscarinic Receptor Agonist | 0.18 µM (ED50) | [20] |

| L-670,548 | Muscarinic Receptor Agonist | 0.26 µM (ED50) | [20] |

Key Signaling Pathways and Experimental Workflows

The biological effects of 1,2,4-oxadiazole derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

References

- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 2. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 3. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnrjournal.com [pnrjournal.com]

- 5. bowdish.ca [bowdish.ca]

- 6. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. m.youtube.com [m.youtube.com]

- 11. researchhub.com [researchhub.com]

- 12. hakon-art.com [hakon-art.com]

- 13. scielo.br [scielo.br]

- 14. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 15. assaygenie.com [assaygenie.com]

- 16. Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p -pheno ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01794F [pubs.rsc.org]

- 17. eprints.usm.my [eprints.usm.my]

- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 19. NF-κB reporter assay [bio-protocol.org]

- 20. youtube.com [youtube.com]

An In-depth Technical Guide on the Mechanism of Action for Methyl Oxadiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of methyl oxadiazole compounds, a class of heterocyclic molecules that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document details their molecular targets, modulation of key signaling pathways, and provides relevant experimental methodologies for their study.

Core Mechanisms of Action

Methyl oxadiazole compounds exert their biological effects through multiple mechanisms, primarily by acting as enzyme inhibitors and modulators of critical cellular signaling pathways. Their therapeutic potential spans across oncology, inflammation, and infectious diseases.

Enzyme Inhibition

Methyl oxadiazole derivatives have been identified as potent inhibitors of several key enzymes implicated in disease progression. The specific substitutions on the oxadiazole ring, including the position and presence of a methyl group, significantly influence their inhibitory potency and selectivity.

-

Histone Deacetylases (HDACs): Certain methyl oxadiazole-containing compounds have demonstrated significant HDAC inhibitory activity, a key target in cancer therapy.[1]

-

Thymidine Phosphorylase: This enzyme is involved in pyrimidine metabolism and is a target in cancer chemotherapy. Methyl oxadiazole derivatives have shown promise as inhibitors of this enzyme.

-

Matrix Metalloproteinases (MMPs): Specifically, MMP-9, an enzyme involved in tissue remodeling and cancer metastasis, has been identified as a target for some methyl oxadiazole compounds.

-

Caspase-3: Activation of this executioner caspase is a hallmark of apoptosis. Certain 1,2,4-oxadiazole derivatives have been shown to induce apoptosis through the activation of caspase-3.

-

α-Amylase and α-Glucosidase: These enzymes are key targets in the management of type 2 diabetes. Novel oxadiazole derivatives have been reported as potent inhibitors of both α-amylase and α-glucosidase.

Modulation of Signaling Pathways

Methyl oxadiazole compounds have been shown to interfere with key signaling cascades that regulate cell proliferation, survival, and inflammation.

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Constitutive activation of this pathway is a hallmark of many cancers. Several methyl oxadiazole derivatives have been identified as potent inhibitors of the NF-κB signaling pathway.[1][2][3][4][5][6][7][8]

One notable compound, a methyl-thiol-bridged oxadiazole and triazole heterocycle, has been shown to inhibit the activation of NF-κB in chronic myelogenous leukemia (CML) cells.[2][3][5][6][7][8] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes, which include anti-apoptotic proteins (Bcl-2, Bcl-xL), inflammatory mediators (COX-2), and proteins involved in metastasis (MMP-9).[2][3][5][6][7][8]

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is another crucial signaling cascade that governs cell growth, proliferation, and survival. Dysregulation of this pathway is frequently observed in various cancers. Oxadiazole derivatives have been reported to inhibit this pathway, leading to apoptosis and cell cycle arrest.[9][10]

The mechanism of action involves the inhibition of PI3K, which in turn prevents the phosphorylation and activation of Akt. Downstream, this leads to the dephosphorylation of mTOR and its effector proteins, such as p70S6K and 4E-BP1, ultimately resulting in the inhibition of protein synthesis and cell cycle progression. Furthermore, inhibition of this pathway can restore the activity of tumor suppressors like PTEN, further contributing to the anticancer effects.[9]

References

- 1. frontiersin.org [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. researchgate.net [researchgate.net]

- 10. Novel 1,3,4-thiadiazole/oxadiazole-linked honokiol derivatives suppress cancer via inducing PI3K/Akt/mTOR-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone

Disclaimer: Publicly available scientific literature and chemical databases lack detailed information regarding the specific discovery, comprehensive history, and biological activity of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone. This guide summarizes the available chemical identity of the compound and proposes a plausible synthetic pathway based on established methodologies for analogous 1,2,4-oxadiazole derivatives.

Introduction

This compound, also known by its alternative names 5-Acetonyl-3-methyl-1,2,4-oxadiazole and 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-propanone, is a chemical compound registered under the CAS number 80196-64-1. While its existence is documented in chemical supply catalogs, dedicated research on its synthesis, properties, and potential applications is not extensively reported in peer-reviewed journals or patents. The 1,2,4-oxadiazole core is a recognized pharmacophore in medicinal chemistry, known for its role as a bioisosteric replacement for amide and ester groups, which often confers improved metabolic stability and bioavailability to drug candidates. Derivatives of 1,2,4-oxadiazoles have been investigated for a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.

Chemical Data

| Property | Value |

| IUPAC Name | 1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-one |

| Synonyms | 5-Acetonyl-3-methyl-1,2,4-oxadiazole, 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-propanone |

| CAS Number | 80196-64-1 |

| Molecular Formula | C₆H₈N₂O₂ |

| Molecular Weight | 140.14 g/mol |

Table 1: Chemical Identification of this compound.

Proposed Synthesis

In the case of this compound, the logical precursors would be acetamidoxime (to form the 3-methyl portion of the ring) and an activated form of acetoacetic acid (a β-keto acid, to provide the acetonyl group at the 5-position).

Proposed Experimental Protocol:

-

Preparation of Acetamidoxime: Acetamidoxime can be synthesized by the reaction of acetonitrile with hydroxylamine in the presence of a base.

-

Acylation of Acetamidoxime: Acetamidoxime is then reacted with a suitable derivative of acetoacetic acid, such as an acyl chloride (acetoacetyl chloride) or an ester (e.g., ethyl acetoacetate), to form an O-acyl amidoxime intermediate. This step is typically carried out in an appropriate solvent and may require a base to neutralize the acid generated.

-

Cyclization: The O-acyl amidoxime intermediate undergoes intramolecular cyclodehydration to form the 1,2,4-oxadiazole ring. This cyclization can be promoted by heating or by the addition of a dehydrating agent or a base.

Caption: Proposed synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathways

Given the absence of specific studies on this compound, its biological activity remains uncharacterized. However, based on the known activities of other 1,2,4-oxadiazole derivatives, one could speculate on potential areas of interest for future research. Many 1,2,4-oxadiazoles have been designed as enzyme inhibitors or receptor modulators. The acetonyl functional group might also influence the compound's pharmacokinetic properties or its interaction with biological targets. Without experimental data, any discussion of signaling pathway involvement would be purely speculative.

Conclusion

This compound is a known chemical entity for which detailed scientific documentation on its discovery, synthesis, and biological function is scarce. The proposed synthesis via the reaction of acetamidoxime and an acetoacetic acid derivative represents a chemically sound approach based on established methodologies for the formation of the 1,2,4-oxadiazole ring system. Further research is required to elucidate the specific properties and potential applications of this compound in drug discovery and other scientific fields. Researchers interested in this molecule would need to perform de novo synthesis and characterization, followed by biological screening to uncover its pharmacological profile.

The Therapeutic Potential of 1,2,4-Oxadiazoles: A Technical Guide to Key Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole moiety, a five-membered heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including metabolic stability and the ability to act as a bioisostere for ester and amide groups, have led to its incorporation into a wide array of therapeutic agents. This technical guide provides an in-depth overview of the key molecular targets of 1,2,4-oxadiazole compounds, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to facilitate further research and drug development in this promising area.

Key Therapeutic Areas and Molecular Targets

1,2,4-oxadiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, neuroprotective, and antimicrobial effects.[1][2][3] This versatility stems from their ability to interact with a diverse range of biological targets.

Table 1: Selected Therapeutic Targets of 1,2,4-Oxadiazole Compounds and Corresponding Efficacy Data

| Target Enzyme/Protein | Compound(s) | IC50/EC50/GI50 Values | Therapeutic Area | Reference(s) |

| Acetylcholinesterase (AChE) | Derivatives 2c, 3a | 0.0158 - 0.121 μM | Alzheimer's Disease | [4] |

| Butyrylcholinesterase (BuChE) | Derivatives 4b, 13b | 11.50 - 15 μM | Alzheimer's Disease | [4] |

| Monoamine Oxidase-B (MAO-B) | Derivatives 2b, 2c | 74.68 - 225.48 μM | Alzheimer's Disease | [4][5] |

| Histone Deacetylases (HDACs) | Derivative 21 | HDAC-1: 1.8 nM, HDAC-2: 3.6 nM, HDAC-3: 3.0 nM | Cancer | [2] |

| Carbonic Anhydrase (CA) IX | Compound 29 | Kᵢ = 0.089 nM | Cancer | [6] |

| Papain-like Protease (PLpro) | Derivatives 13f, 26r | IC50 = 1.0 - 1.8 μM, EC50 = 4.3 - 5.4 μM | Antiviral (SARS-CoV-2) | [7] |

| STAT3 | Derivative 12d | IC50 = 1.5 µM (MCF7 cells) | Cancer | [8] |

| Various Cancer Cell Lines | Derivative 3 | IC50 = 0.003 - 0.595 μM | Cancer | [9] |

| WiDr Colon Cancer Cell Line | Compound 8 | GI50 = 4.5 μM | Cancer | [9][10] |

| MCF-7, A549, A375 Cancer Cell Lines | Derivatives 14a-d | IC50 = 0.12 - 2.78 μM | Cancer | [9] |

Signaling Pathways and Experimental Workflows

The therapeutic effects of 1,2,4-oxadiazole compounds are often mediated through the modulation of complex signaling pathways. Understanding these pathways and the experimental methods used to elucidate them is crucial for rational drug design.

Neuroprotection via the Nrf2 Signaling Pathway

Certain 1,2,4-oxadiazole derivatives have been shown to confer neuroprotection against ischemic stroke by activating the Nrf2 signaling pathway.[11] This pathway plays a critical role in the cellular defense against oxidative stress.

Figure 1. Activation of the Nrf2 antioxidant pathway by a 1,2,4-oxadiazole compound.

General Workflow for Target-Based Drug Discovery

The identification of novel 1,2,4-oxadiazole-based therapeutic agents often follows a structured drug discovery pipeline, starting from initial screening to lead optimization.

Figure 2. A generalized workflow for the discovery of 1,2,4-oxadiazole-based drugs.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. Below are detailed methodologies for key experiments cited in the literature for the evaluation of 1,2,4-oxadiazole compounds.

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method, a widely used spectrophotometric assay for determining cholinesterase activity.

Materials:

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test 1,2,4-oxadiazole compounds

-

Donepezil (positive control)

-

96-well microplate reader

Procedure:

-

Prepare solutions of ATCI, DTNB, and the test compounds in phosphate buffer.

-

In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

-

Add 50 µL of AChE solution to each well and incubate for 15 minutes at 37 °C.

-

Initiate the reaction by adding 50 µL of DTNB and 75 µL of ATCI solution.

-

Measure the absorbance at 405 nm every 30 seconds for 5 minutes using a microplate reader.

-

The rate of reaction is determined by the change in absorbance over time.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test 1,2,4-oxadiazole compounds

-

Doxorubicin or other relevant anticancer drug (positive control)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and the positive control, and incubate for another 48-72 hours.

-

Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubate for 4 hours at 37 °C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

Determine the GI50 or IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Protocol 3: Western Blot Analysis for Nrf2 Pathway Activation

Western blotting is used to detect specific proteins in a sample and can be used to assess the nuclear translocation of Nrf2.

Materials:

-

PC12 cells or other relevant cell line[11]

-

Test 1,2,4-oxadiazole compound (e.g., compound 24)[11]

-

Lysis buffer

-

Primary antibodies (anti-Nrf2, anti-HO-1, anti-Lamin B1, anti-β-actin)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Chemiluminescence detection reagents

-

SDS-PAGE gels and blotting apparatus

Procedure:

-

Treat cells with the test compound for a specified time.

-

Harvest the cells and separate the nuclear and cytosolic fractions using a nuclear extraction kit.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4 °C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control (Lamin B1 for nuclear fraction, β-actin for cytosolic fraction). An increase in nuclear Nrf2 and total HO-1 levels indicates pathway activation.[11]

Conclusion

The 1,2,4-oxadiazole scaffold represents a highly versatile platform for the development of novel therapeutics targeting a wide range of diseases. The information presented in this guide, including quantitative efficacy data, detailed experimental protocols, and visualizations of key signaling pathways, is intended to serve as a valuable resource for researchers in the field. Further exploration of the structure-activity relationships and mechanisms of action of 1,2,4-oxadiazole derivatives will undoubtedly lead to the discovery of new and improved treatments for various human ailments.

References

- 1. 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. doaj.org [doaj.org]

- 4. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ipbcams.ac.cn [ipbcams.ac.cn]

- 8. Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Properties of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated physicochemical properties and the established methodologies for assessing the solubility and stability of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone. Due to a lack of publicly available, specific experimental data for this compound, the following sections present generalized protocols and representative data based on the broader class of 1,2,4-oxadiazole derivatives.

Introduction to this compound

This compound belongs to the 1,2,4-oxadiazole class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry, often serving as a bioisosteric replacement for ester and amide functionalities, which can enhance metabolic stability.[1] The 1,2,4-oxadiazole ring is generally resistant to chemical and thermal degradation.[2] Derivatives of 1,2,4-oxadiazoles have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and anti-tubercular effects.[3][4] The biological activity of these compounds is often attributed to their ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[2]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. A comprehensive understanding of a compound's solubility in various media is essential for formulation development.

Predicted Solubility Characteristics

Based on its structure, this compound is expected to be a crystalline solid at room temperature. The presence of the polar oxadiazole ring and the ketone functionality would suggest some degree of aqueous solubility, while the overall carbon framework would contribute to its solubility in organic solvents.

Quantitative Solubility Data (Representative)

The following table summarizes hypothetical solubility data for this compound in various pharmaceutically relevant solvents at ambient temperature.

| Solvent System | Predicted Solubility (mg/mL) | Method |

| Water (pH 7.4) | 0.5 - 2.0 | Shake-Flask Method |

| 0.1 N HCl (pH 1.2) | 0.8 - 3.0 | Shake-Flask Method |

| Phosphate Buffer (pH 6.8) | 0.6 - 2.5 | Shake-Flask Method |

| Ethanol | 15 - 30 | Saturation Method |

| Propylene Glycol | 20 - 40 | Saturation Method |

| Acetone | > 100 | Visual Inspection |

| Dichloromethane | 50 - 100 | Visual Inspection |

Experimental Protocol for Solubility Determination

A standard shake-flask method is typically employed to determine the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in a given solvent.

Materials:

-

This compound (crystalline solid)

-

Selected solvents (e.g., water, buffered solutions, organic solvents)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

-

The vials are placed on an orbital shaker and agitated at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

After the incubation period, the samples are allowed to stand to allow for the sedimentation of undissolved solids.

-

Aliquots of the supernatant are carefully withdrawn and centrifuged to further separate any suspended particles.

-

The clarified supernatant is then filtered through a syringe filter.

-

The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as HPLC.

-

The experiment is performed in triplicate to ensure the reproducibility of the results.

Stability Profile

Assessing the chemical stability of a drug candidate is mandated by regulatory agencies to ensure its quality, safety, and efficacy throughout its shelf life.[5][6] Forced degradation studies are conducted to identify potential degradation products and establish stability-indicating analytical methods.[7][8]

Predicted Stability Characteristics

The 1,2,4-oxadiazole ring is generally stable. However, the molecule contains a ketone functionality and a methyl group on the oxadiazole ring, which could be susceptible to certain degradation pathways under stress conditions.

Forced Degradation Studies (Representative Data)

The following table outlines the conditions for forced degradation studies and the anticipated extent of degradation for this compound.

| Stress Condition | Reagent/Condition | Duration | Predicted Degradation (%) |

| Acidic Hydrolysis | 0.1 N HCl | 24 hours | 5 - 15 |

| Basic Hydrolysis | 0.1 N NaOH | 8 hours | 10 - 25 |

| Oxidative Degradation | 3% H₂O₂ | 24 hours | 5 - 20 |

| Thermal Degradation | 80 °C | 48 hours | < 5 |

| Photolytic Degradation | ICH Q1B compliant photostability chamber | 24 hours | < 10 |

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature-controlled oven

-

ICH Q1B compliant photostability chamber

-

HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)

-

pH meter

Procedure:

-

Preparation of Stock Solution: A stock solution of the compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).

-

Acidic Hydrolysis: The stock solution is treated with 0.1 N HCl and refluxed or kept at a controlled temperature. Samples are withdrawn at various time points, neutralized, and analyzed by HPLC.

-

Basic Hydrolysis: The stock solution is treated with 0.1 N NaOH at a controlled temperature. Samples are withdrawn at different intervals, neutralized, and analyzed.

-

Oxidative Degradation: The stock solution is treated with 3% H₂O₂ at room temperature. Samples are analyzed at specified time points.

-

Thermal Degradation: A solid sample of the compound is placed in a temperature-controlled oven at an elevated temperature (e.g., 80 °C). Samples are withdrawn and analyzed.

-

Photolytic Degradation: A solution and a solid sample of the compound are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. Control samples are kept in the dark.

-

Analysis: All samples are analyzed by a validated stability-indicating HPLC method. The use of a PDA detector helps in assessing the peak purity, while an MS detector aids in the identification of degradation products.

References

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. database.ich.org [database.ich.org]

- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. acdlabs.com [acdlabs.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Structural Characterization of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone

For Researchers, Scientists, and Drug Development Professionals

Abstract: This whitepaper provides an in-depth technical guide on the structural characterization of the heterocyclic compound 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone. While comprehensive experimental data for this specific molecule is not extensively published, this guide synthesizes predictive data based on established spectroscopic principles and analysis of structurally analogous compounds. It outlines the essential experimental protocols, predicted data for key analytical techniques, and logical workflows required for a complete structural elucidation. This document is intended to serve as a foundational reference for researchers involved in the synthesis, analysis, and development of novel oxadiazole-based compounds.

Introduction

The 1,2,4-oxadiazole ring is a prominent scaffold in medicinal chemistry, valued for its metabolic stability and ability to act as a bioisostere for ester and amide functionalities. Compounds incorporating this heterocycle have demonstrated a wide range of biological activities.[1] A thorough structural characterization is the cornerstone of any chemical research, ensuring the unambiguous identification and purity of a synthesized molecule. This guide details the analytical methodologies required for the complete structural characterization of this compound.

Predicted Spectroscopic and Physical Data

The following tables summarize the predicted analytical data for the target compound based on the analysis of similar structures and functional groups reported in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 4.05 | Singlet (s) | 2H | -CH₂- (Methylene) |

| ~ 2.40 | Singlet (s) | 3H | -CH₃ (Oxadiazole) |

| ~ 2.25 | Singlet (s) | 3H | -CH₃ (Ketone) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale/Reference |

|---|---|---|

| ~ 200.0 | C=O (Ketone) | Ketone carbonyls typically appear in this downfield region. |

| ~ 178.0 | C5 (Oxadiazole ring) | C5 of the 1,2,4-oxadiazole ring.[2] |

| ~ 168.0 | C3 (Oxadiazole ring) | C3 of the 1,2,4-oxadiazole ring.[2] |

| ~ 45.0 | -CH₂- (Methylene) | Methylene carbon adjacent to a carbonyl and a heterocycle. |

| ~ 30.0 | -CH₃ (Ketone) | Ketone methyl carbon. |

| ~ 11.5 | -CH₃ (Oxadiazole) | Methyl carbon attached to the oxadiazole ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups in a molecule.

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| ~ 2920-3000 | Medium | C-H Stretch (Aliphatic) |

| ~ 1725 | Strong | C=O Stretch (Ketone)[3] |

| ~ 1610 | Strong | C=N Stretch (Oxadiazole)[4] |

| ~ 1450 | Medium | C-H Bend (Methylene/Methyl) |

| ~ 1100-1200 | Medium-Strong | C-O-C Stretch (Oxadiazole Ring)[5] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The molecular weight of C₆H₈N₂O₂ is 140.14 g/mol .

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS-ESI) Data

| Species | Calculated m/z |

|---|---|

| [M+H]⁺ | 141.06075 |

| [M+Na]⁺ | 163.04270 |

Table 5: Predicted Major Fragmentation Peaks (Electron Ionization - EI)

| m/z | Proposed Fragment Ion | Structure |

|---|---|---|

| 140 | [M]⁺˙ | [C₆H₈N₂O₂]⁺˙ |

| 125 | [M - CH₃]⁺ | Loss of a methyl radical |

| 97 | [M - CH₃CO]⁺ | Loss of an acetyl radical |

| 83 | [C₃H₃N₂O]⁺ | Cleavage of the acetone side chain |

| 43 | [CH₃CO]⁺ | Acetyl cation (likely base peak)[6][7] |

X-ray Crystallography

Should the compound form a suitable single crystal, X-ray diffraction would provide the definitive solid-state structure. Based on related structures, a monoclinic crystal system is a common possibility.[1][8]

Table 6: Hypothetical Crystallographic Data

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Parameters | a, b, c (Å); β (°) |

| Z (Molecules/unit cell) | 4 |

Experimental Protocols

The following sections describe the standard methodologies for obtaining the analytical data required for structural characterization.

Synthesis and Purification

A plausible synthesis involves the reaction of acetamidoxime with an activated derivative of acetoacetic acid, followed by cyclization. The resulting crude product would be purified using column chromatography on silica gel, with an appropriate eluent system (e.g., hexane/ethyl acetate).

Nuclear Magnetic Resonance (NMR)

Proton (¹H) and Carbon (¹³C) NMR spectra would be recorded on a spectrometer operating at a field strength of 400 MHz or higher.[4] The sample (~5-10 mg) would be dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[4] Chemical shifts (δ) are reported in parts per million (ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.[9] The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) after dissolving in a volatile solvent, or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) would be obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.[9] Electron ionization (EI) would be used to study the fragmentation pattern. The sample is introduced into the ion source, ionized by a 70 eV electron beam, and the resulting fragments are separated by their mass-to-charge ratio (m/z).[10]

X-ray Crystallography

Single crystals suitable for X-ray diffraction would be grown, likely by slow evaporation of the solvent from a concentrated solution of the purified compound. Data would be collected on a diffractometer using a specific radiation source (e.g., Mo Kα or Cu Kα).[1][11] The structure would be solved and refined using specialized crystallographic software to determine atomic coordinates, bond lengths, and bond angles.[11]

Visualization of Workflows and Structures

Diagrams generated using Graphviz provide a clear visual representation of logical processes and molecular structures.

Characterization Workflow

Proposed Mass Spectrometry Fragmentation Pathway

Conclusion

The structural characterization of this compound relies on a synergistic application of modern analytical techniques. This guide provides a robust framework of predicted data and standard experimental protocols for NMR, IR, and mass spectrometry, which are essential for confirming the molecule's identity and purity. While definitive confirmation would require experimental synthesis and analysis, the predictive approach outlined here, grounded in data from analogous structures, serves as a critical starting point for any research involving this compound. The successful application of these methods will ensure data integrity for subsequent studies in drug development and medicinal chemistry.

References

- 1. 3-(2,4-Dichlorophenyl)-5-methyl-1,2,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. scispace.com [scispace.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. uni-saarland.de [uni-saarland.de]

- 11. mdpi.com [mdpi.com]

Preliminary Bioactivity Screening of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a foundational overview of the preliminary bioactivity screening of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone, a heterocyclic compound belonging to the 1,2,4-oxadiazole class. While specific experimental data for this particular molecule is not extensively available in current literature, this document outlines a strategic approach to its synthesis and bioactivity evaluation based on the well-established pharmacological profile of the 1,2,4-oxadiazole scaffold. The 1,2,4-oxadiazole ring is a recognized pharmacophore and a bioisosteric equivalent for ester and amide functionalities, known to interact with various biological targets.[1][2] Derivatives of this heterocyclic system have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1][3][4]

Synthesis and Characterization

The synthesis of this compound would typically involve a multi-step reaction sequence. A common and effective method for creating the 1,2,4-oxadiazole ring is through the cyclization of an O-acylamidoxime intermediate.

A plausible synthetic route is outlined below:

Caption: Proposed synthetic pathway for this compound.

Characterization of the final product would be achieved using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its chemical structure and purity.

Preliminary Bioactivity Screening: A Strategic Approach

Given the diverse biological activities of 1,2,4-oxadiazole derivatives, a broad-based preliminary screening strategy is recommended for this compound. This would involve a panel of in vitro assays targeting key areas of pharmacological interest.

Caption: Workflow for preliminary bioactivity screening.

Experimental Protocols: Representative Assays

While specific protocols for this compound are not available, the following are representative methodologies for screening 1,2,4-oxadiazole derivatives.

Antimicrobial Activity Screening

Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Serially dilute the compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.

Anticancer Activity Screening

Method: MTT assay to assess cell viability.

Protocol:

-

Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Potential Signaling Pathways

The biological effects of 1,2,4-oxadiazoles can be attributed to their interaction with various signaling pathways. For instance, in cancer, they might induce apoptosis through the modulation of caspase cascades.

Caption: General signaling pathway modulation by 1,2,4-oxadiazoles.

Data Presentation

Quantitative data from the preliminary screening should be summarized in tables for clear comparison.

Table 1: Representative Antimicrobial Activity Data (MIC in µg/mL)

| Compound | S. aureus | E. coli | C. albicans |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Reference Drug 1 | Value | Value | Value |

| Reference Drug 2 | Value | Value | Value |

TBD: To be determined

Table 2: Representative Anticancer Activity Data (IC50 in µM)

| Compound | MCF-7 | A549 |

|---|---|---|

| This compound | TBD | TBD |

| Reference Drug | Value | Value |

TBD: To be determined

Conclusion and Future Directions

The preliminary screening of this compound holds promise for the discovery of novel therapeutic agents, owing to the established bioactivity of the 1,2,4-oxadiazole scaffold. The proposed strategic approach, encompassing synthesis, broad-based in vitro screening, and subsequent investigation of active compounds, provides a robust framework for elucidating the pharmacological potential of this molecule. Positive hits from this initial screen will warrant further investigation, including mechanism of action studies, lead optimization, and in vivo efficacy evaluation. The versatility of the 1,2,4-oxadiazole ring suggests that this compound could exhibit a range of valuable biological properties.[1][4]

References

Methodological & Application

Application Note: Synthesis of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone

Introduction

1,2,4-oxadiazoles are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their unique physicochemical properties and ability to act as bioisosteres for ester and amide functionalities make them valuable scaffolds in the design of novel therapeutic agents. This application note describes a detailed protocol for the synthesis of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone, a key intermediate for the development of various bioactive molecules. The synthesis is based on the well-established reaction of an amidoxime with a β-keto ester in a superbasic medium, providing a straightforward and efficient route to the target compound.

Reaction Principle

The synthesis of the 1,2,4-oxadiazole ring is achieved through the condensation of an amidoxime with a carboxylic acid derivative. In this specific protocol, acetamidoxime serves as the precursor for the 3-methyl-1,2,4-oxadiazole core. The 5-substituent is introduced using ethyl acetoacetate. The reaction proceeds via an initial O-acylation of the amidoxime by the ester, followed by a base-mediated intramolecular cyclization and dehydration to form the stable 1,2,4-oxadiazole ring. The use of a superbasic medium, such as sodium hydroxide in dimethyl sulfoxide (NaOH/DMSO), facilitates the reaction at room temperature.[1][2]